molecular formula C14H24N4O3S B6753052 1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane

1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane

Cat. No.: B6753052
M. Wt: 328.43 g/mol
InChI Key: GVIPWBCOIAQVNP-UHFFFAOYSA-N
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Description

1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a diazepane ring, and an oxolane sulfonyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride

Uniqueness

1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane stands out due to its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-16-10-13(9-15-16)11-17-4-2-5-18(7-6-17)22(19,20)14-3-8-21-12-14/h9-10,14H,2-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIPWBCOIAQVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCCN(CC2)S(=O)(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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